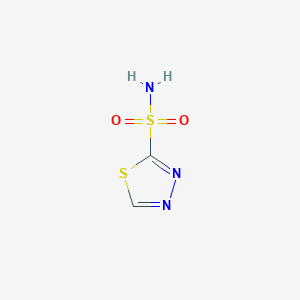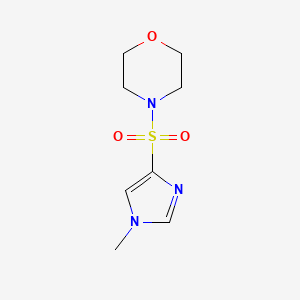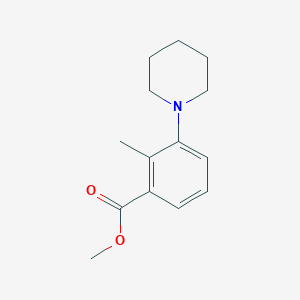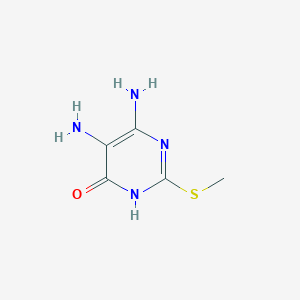
1,3,4-Thiadiazole-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole-2-sulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Vorbereitungsmethoden
The synthesis of 1,3,4-thiadiazole-2-sulfonamide typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide, followed by cyclization to form the thiadiazole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,3,4-Thiadiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with different functional groups using reagents like hydrazonoyl chlorides. Common reagents used in these reactions include triethylamine, phosphorus oxychloride, and various hydrazonoyl derivatives. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazole-2-sulfonamide has been widely studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues . This inhibition can lead to various therapeutic effects, including diuresis and reduction of intraocular pressure.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole-2-sulfonamide is unique due to its specific ring structure and functional groups. Similar compounds include:
5-Amino-1,3,4-thiadiazole-2-sulfonamide: Shares a similar core structure but with an amino group instead of a sulfonamide group.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Contains an acetamido group, which alters its chemical properties and biological activity. These compounds exhibit different reactivities and biological activities, highlighting the importance of specific functional groups in determining the compound’s properties.
Eigenschaften
CAS-Nummer |
25182-53-0 |
|---|---|
Molekularformel |
C2H3N3O2S2 |
Molekulargewicht |
165.20 g/mol |
IUPAC-Name |
1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C2H3N3O2S2/c3-9(6,7)2-5-4-1-8-2/h1H,(H2,3,6,7) |
InChI-Schlüssel |
AXNSXSNCIZLUMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN=C(S1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)
![2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B11770319.png)

![4H-Pyrrolo[3,2-d]thiazole](/img/structure/B11770340.png)






![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)


